molecular formula C16H19BrClNO B13144026 4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine

4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine

Cat. No.: B13144026
M. Wt: 356.7 g/mol
InChI Key: FQTSRYVJNLFWTM-UHFFFAOYSA-N
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Description

Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-: is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a tricyclo[3.3.1.13,7]dec-1-ylmethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- typically involves multi-step reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C16H19BrClNO

Molecular Weight

356.7 g/mol

IUPAC Name

4-(1-adamantylmethoxy)-5-bromo-2-chloropyridine

InChI

InChI=1S/C16H19BrClNO/c17-13-8-19-15(18)4-14(13)20-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2

InChI Key

FQTSRYVJNLFWTM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)Cl

Origin of Product

United States

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